(1-chloro-3-methylidenecyclobutyl)methanol
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Overview
Description
(1-chloro-3-methylidenecyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom and a methylene group, along with a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-3-methylidenecyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloro-3-methylidenecyclobutane with formaldehyde in the presence of a base to yield the desired alcohol. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-chloro-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces various substituted cyclobutyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-chloro-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-chloro-3-methylidenecyclobutyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-methylcyclobutane
- 1-chloro-3-methyl-2-butene
- 3-chloro-3-methyl-1-butyne
Uniqueness
(1-chloro-3-methylidenecyclobutyl)methanol is unique due to its combination of a cyclobutane ring with a methylene and hydroxyl group, providing distinct reactivity and potential applications compared to its similar compounds. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
2763758-63-8 |
---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.6 |
Purity |
95 |
Origin of Product |
United States |
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